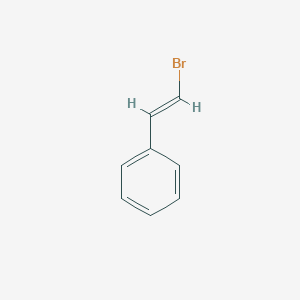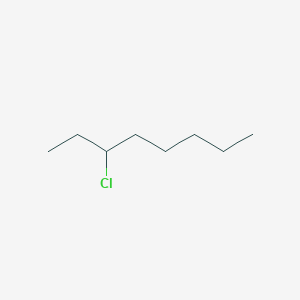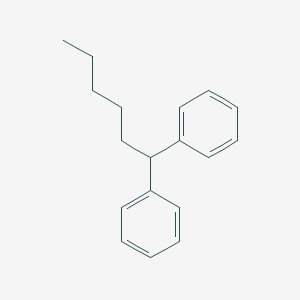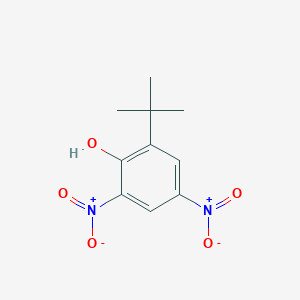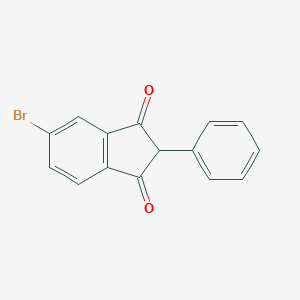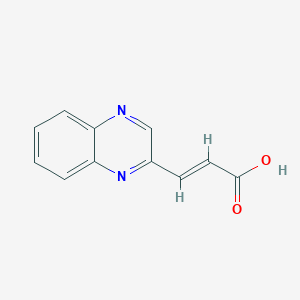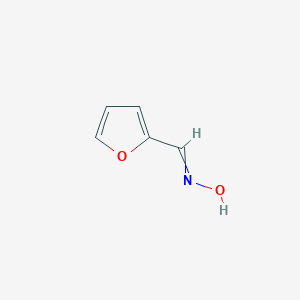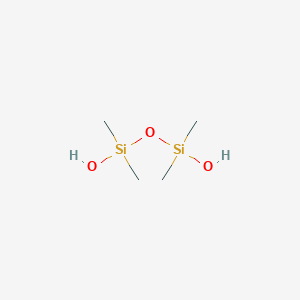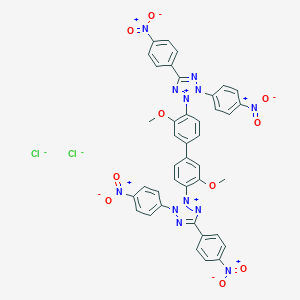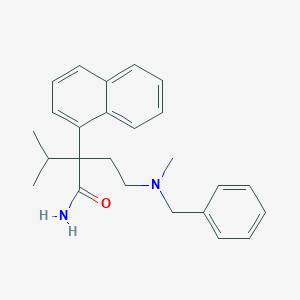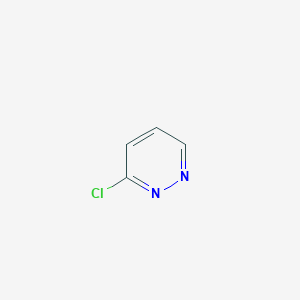![molecular formula C10H8O2S B074233 Acide 6-méthylbenzo[b]thiophène-2-carboxylique CAS No. 1467-86-3](/img/structure/B74233.png)
Acide 6-méthylbenzo[b]thiophène-2-carboxylique
Vue d'ensemble
Description
6-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential applications in the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. Its structure comprises a thiophene ring fused with a benzene ring, substituted with a methyl group and a carboxylic acid group, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid and related compounds involves palladium-catalyzed cross-coupling reactions, starting from brominated or boronated thiophene intermediates. These reactions are pivotal for creating a diverse array of thiophene derivatives by facilitating the introduction of various functional groups into the thiophene moiety. A notable method includes the use of Suzuki cross-coupling of 6-boronated methylbenzo[b]thiophenes intermediates with bromo or iodonitrobenzene, followed by reductive cyclization (Ferreira, Queiroz, & Kirsch, 2001).
Molecular Structure Analysis
The molecular structure of 6-Methylbenzo[b]thiophene-2-carboxylic acid is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques elucidate the planarity of the benzene and thiophene rings and the positions of substituents which significantly affect the compound's electronic and photophysical properties.
Chemical Reactions and Properties
6-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including nitration, which results in the introduction of nitro groups at specific positions on the benzene ring. The reaction conditions significantly influence the substitution pattern and yield of the nitration products (Cooper & Scrowston, 1971). Additionally, this compound serves as a precursor for the synthesis of novel arylidene derivatives showing promising antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).
Applications De Recherche Scientifique
Synthèse organique
L'acide 6-méthylbenzo[b]thiophène-2-carboxylique est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Il est utilisé pour créer une variété de molécules organiques complexes pour la recherche et le développement futurs.
Produits pharmaceutiques
Ce composé joue un rôle vital dans l'industrie pharmaceutique. Il est utilisé comme élément constitutif dans la synthèse de divers composés biologiquement actifs . Par exemple, il est utilisé dans la production de Suprofen, un médicament anti-inflammatoire non stéroïdien .
Produits agrochimiques
Dans l'industrie agrochimique, l'this compound est utilisé comme intermédiaire dans la synthèse de divers produits agrochimiques . Ces produits agrochimiques sont utilisés pour protéger les cultures contre les ravageurs et les maladies, améliorant ainsi la productivité agricole.
Colorants
L'this compound est également utilisé dans l'industrie des colorants . Il est utilisé comme précurseur dans la synthèse de divers colorants, contribuant aux couleurs vibrantes que l'on voit dans les textiles, les plastiques et autres matériaux.
Inhibiteurs de corrosion
Les dérivés du thiophène, y compris l'this compound, sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Ils aident à protéger les surfaces métalliques contre la corrosion, prolongeant ainsi la durée de vie des équipements et des structures industriels.
Semi-conducteurs organiques
Les molécules à médiation thiophène, y compris l'this compound, jouent un rôle important dans le développement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans divers dispositifs électroniques, contribuant aux avancées technologiques.
Transistors à effet de champ organiques (OFET)
L'this compound est utilisé dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal, contribuant au développement de dispositifs électroniques flexibles et légers.
Diodes électroluminescentes organiques (OLED)
Ce composé est également utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d'écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables tels que les téléphones intelligents, les tablettes et les consoles de jeu portables.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .
Mécanisme D'action
Target of Action
The primary target of 6-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
6-Methylbenzo[b]thiophene-2-carboxylic acid enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action on both DNA damage and apoptosis regulation is a key aspect of its mode of action .
Biochemical Pathways
The compound’s action affects the apoptosis pathway and DNA damage repair pathway . By downregulating Mcl-1, it impairs the cell’s ability to inhibit apoptosis, leading to increased cell death . It also causes DNA damage, further promoting apoptosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.73 , suggesting it may have good bioavailability.
Result of Action
The result of the compound’s action is increased apoptosis in cancer cells, particularly those resistant to cisplatin . This is achieved through the dual action of causing DNA damage and downregulating Mcl-1 .
Action Environment
The compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions . It is also recommended to use it in a well-ventilated area . These environmental factors may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
6-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRBOHOKLNORTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510526 | |
| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1467-86-3 | |
| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

